Vapor Pressure and Sublimation Enthalpy: Cu(hfac)₂ vs. Cu(acac)₂ — A Direct Volatility Comparison
Cu(hfac)₂ exhibits a room-temperature vapor pressure of approximately 0.06 Torr (~8 Pa) [1] and a sublimation enthalpy of 108 ± 6 kJ·mol⁻¹ [2]. In contrast, Cu(acac)₂ requires source temperatures of 147–163 °C to achieve usable partial pressures of only 0.92–1.58 × 10⁻³ Torr (ca. 0.12–0.21 Pa) for CVD processes, and its vapor pressure at room temperature is effectively negligible [3][4]. This represents an approximately 65‑fold or greater vapor pressure advantage for Cu(hfac)₂ at room temperature, enabling lower‑temperature precursor delivery, reduced energy consumption in bubbler systems, and compatibility with temperature‑sensitive substrates.
| Evidence Dimension | Vapor pressure at or near room temperature |
|---|---|
| Target Compound Data | ~0.06 Torr (~8 Pa) at RT; sublimation enthalpy ΔcrgH° = 108 ± 6 kJ·mol⁻¹ |
| Comparator Or Baseline | Cu(acac)₂: 0.92–1.58 × 10⁻³ Torr (0.12–0.21 Pa) at 573 K / source temperature 147 °C; vapor pressure < 0.01 Pa at RT |
| Quantified Difference | ≥ ~65‑fold higher vapor pressure at RT for Cu(hfac)₂ |
| Conditions | Cu(hfac)₂: torsion-effusion and microcalorimetry (298 K); Cu(acac)₂: MOCVD reactor conditions at 573 K (Condorelli et al. 1995), sublimation at ~160 °C under reduced pressure |
Why This Matters
Vapor pressure directly determines precursor delivery rate, source temperature requirements, and process window breadth; Cu(hfac)₂'s room-temperature volatility enables cold-wall CVD and ALD processes that are inaccessible to Cu(acac)₂.
- [1] Pinkas, J.; Huffman, J. C.; Baxter, D. V.; Chisholm, M. H.; Caulton, K. G. Chemistry of Materials 1995, 7 (8), 1589–1596. DOI: 10.1021/cm00056a028 View Source
- [2] da Silva, M. A. V. R.; et al. Journal of Chemical Thermodynamics 1988. (Sublimation enthalpy of Cu(hfac)₂: 108 ± 6 kJ·mol⁻¹). View Source
- [3] Condorelli, G. G.; et al. Chemistry of Materials 1995, 7 (11), 2096–2103. (Cu(acac)₂ vapor pressure: 0.92–1.58 × 10⁻³ Torr at 573 K). View Source
- [4] Temple, D.; Reisman, A. Journal of the Electrochemical Society 1989, 136 (11), 3525–3529. DOI: 10.1149/1.2096498 View Source
